

analytical methods for N-(4-Hydroxyphenyl)propanamide quantification

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Compound Focus: N-(4-Hydroxyphenyl)propanamide

CAS No.: 1693-37-4

Cat. No.: S582046

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Analytical Methods for Quantification

Analytical methods for **N-(4-Hydroxyphenyl)propanamide** focus on separating it from paracetamol and related substances. The core principle involves **reversed-phase chromatography** with a **C18 column** and gradient elution using a buffer and an organic modifier like methanol or acetonitrile [1] [2].

The table below compares two robust chromatographic methods for separating and quantifying **N-(4-Hydroxyphenyl)propanamide**:

Parameter	Method 1: Optimized HPLC for Impurities [1]	Method 2: UHPLC for High-Speed Analysis [2]
Application Context	Analysis of 4-aminophenol & other components in a powder mixture	Profiling paracetamol and its process impurities
Chromatographic Column	Zorbax SB-Aq, 50 mm × 4.6 mm, 5 μm	BlueOrchid 120 C18, 100 mm × 2 mm, 1.8 μm
Mobile Phase A	1.1 g/L sodium octanesulfonate soln. (pH 3.2)	Buffer (pH 3.7)
Mobile Phase B	Methanol	Acetonitrile (ACN)

Parameter	Method 1: Optimized HPLC for Impurities [1]	Method 2: UHPLC for High-Speed Analysis [2]
Gradient Program	Time (min) / %B: 0/10 → 2/10 → 8/40 → 10/40 → 12/10 (hold 3 min)	Time (min) / %B: 0/13 → 0.3/13 → 2/70 → 2.5/70
Flow Rate	1.0 mL/min	0.8 mL/min
Column Temperature	40 °C	50 °C
Detection Wavelength	225 nm (for 4-aminophenol impurity)	245 nm
Injection Volume	10 µL	1 µL
Approximate Runtime	15 minutes	2.5 minutes
Key Advantage	Uses a robust ion-pairing reagent for separation	Very fast analysis with high-resolution sub-2 µm particles

Detailed Experimental Protocol: UHPLC Method

This protocol provides a step-by-step guide for the high-speed UHPLC method [2].

Materials and Equipment

- **UHPLC System:** Capable of handling high back-pressures (e.g., KNAUER PLATINblue or equivalent).
- **Column:** C18, 1.8 µm, 100 mm × 2 mm (e.g., BlueOrchid 120 C18).
- **Mobile Phase A:** Buffer solution, pH 3.7. Prepare by dissolving an appropriate buffer salt (e.g., ammonium acetate or formate) in water and adjusting pH with phosphoric acid or formic acid.
- **Mobile Phase B:** HPLC-grade acetonitrile.
- **Solvents:** HPLC-grade water, methanol.
- **Standard Solutions:**
 - **Stock Solution:** Accurately weigh and dissolve **N-(4-Hydroxyphenyl)propanamide** (may be available as a reference standard, e.g., Acetaminophen EP Impurity B [3]) in a mixture of

methanol and water to prepare a known concentration stock solution.

- **Working Standard Solution:** Dilute the stock solution with the solvent mixture to a concentration within the linear range of the detector.

Sample Preparation

- For **pharmaceutical formulations** (e.g., tablets, powder): Accurately weigh an amount of the powdered sample equivalent to the expected concentration of the analyte.
- Transfer the sample into a volumetric flask.
- Add about 70% of the **diluent** (a 50:50 v/v mixture of methanol and water, pH adjusted to ~3.5 if needed) and sonicate to dissolve.
- Dilute to volume with the diluent and mix well.
- Filter the solution through a **0.2 µm nylon syringe filter** before injection into the UHPLC system [1].

Instrumental Setup and Execution

- **Install the C18 column** (1.8 µm, 100 mm × 2 mm) in the column oven and set the temperature to **50 °C**.
- Set the **mobile phase flow rate to 0.8 mL/min**.
- Set the **detector wavelength to 245 nm**.
- Program the **gradient elution** as follows: | Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) || :--- | :--- | :--- || 0.00 | 87 | 13 || 0.30 | 87 | 13 || 2.00 | 30 | 70 || 2.50 | 30 | 70 || *Return to initial conditions and re-equilibrate* || |
- Set the **injection volume to 1 µL**.
- Inject the **prepared sample and standard solutions** sequentially.
- Identify the **N-(4-Hydroxyphenyl)propanamide** peak in the sample chromatogram by comparing its **retention time** with that of the standard. The compound is typically the **third peak** to elute in a paracetamol impurity mixture [2].

Method Validation

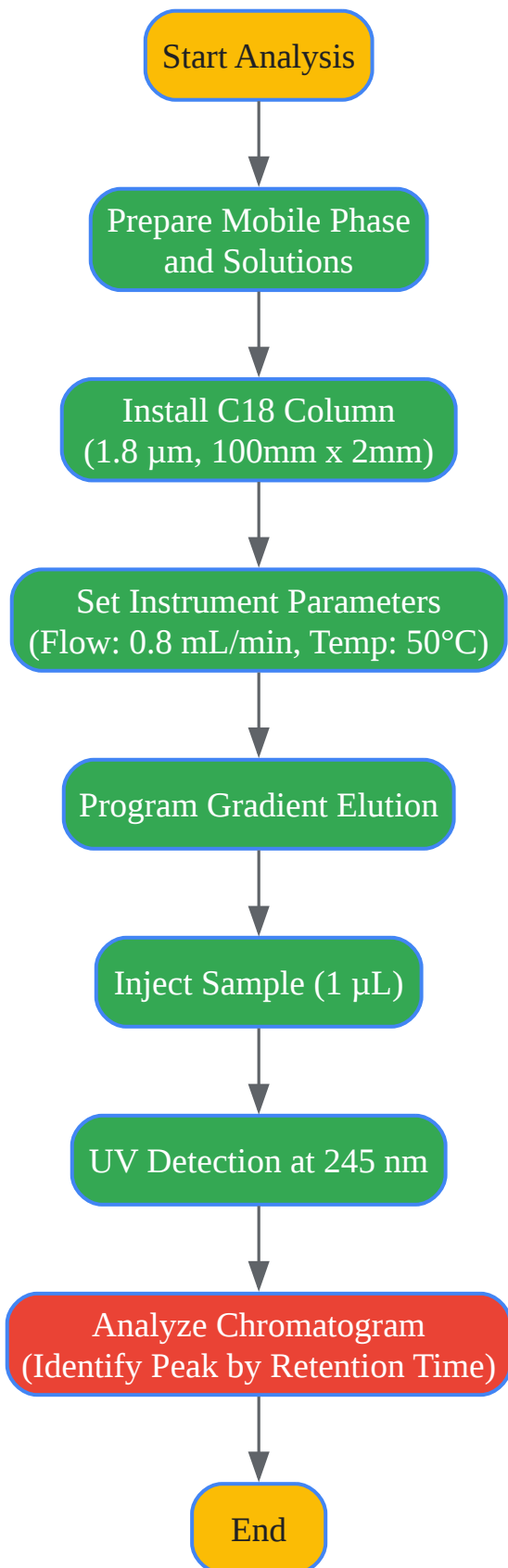
For reliable results, the method should be validated. Key parameters to assess include [4]:

- **Specificity:** Confirm that the peak for the analyte is pure and well-resolved from other components (e.g., paracetamol, 4-aminophenol).
- **Linearity:** Prepare and analyze standard solutions at at least five concentration levels. The correlation coefficient (r) should be **Not Less Than (NLT) 0.999** [4].

- **Precision (Repeatability):** Analyze six independent sample preparations. The %RSD of the assay values should be **Not More Than (NMT) 2.0%** [4].
- **Accuracy:** Perform a spike recovery study at three levels (e.g., 80%, 100%, 120%). Average recovery should be within **100% ± 3.0%** [4].

Workflow Overview

The following chart outlines the key steps of the analytical process:



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Key Considerations for Researchers

- **Compound Identification:** **N- (4-Hydroxyphenyl)propanamide** is also known as **Parapropamol** or **Acetaminophen EP Impurity B** (CAS 1693-37-4). It is used as a reference standard for impurity profiling in acetaminophen [3].
- **Detection Wavelength Selection:** While 245 nm is used in the UHPLC method [2], other methods monitor at different wavelengths (e.g., 272 nm [4] or 225 nm [1]) depending on the target analytes. A photodiode array (PDA) detector is recommended to confirm peak purity and identity via spectral matching [4].
- **Method Selection Trade-offs:** The choice between HPLC and UHPLC involves balancing **analysis speed, resolution, and equipment availability**. UHPLC offers superior speed and efficiency but requires instrumentation capable of withstanding higher pressures [2].

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